molecular formula C18H20ClNO B1421761 2-Chloro-5-(4-hexylbenzoyl)pyridine CAS No. 1187169-45-4

2-Chloro-5-(4-hexylbenzoyl)pyridine

Cat. No.: B1421761
CAS No.: 1187169-45-4
M. Wt: 301.8 g/mol
InChI Key: PJIMRMCHSNTKKM-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-hexylbenzoyl)pyridine is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.8 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-hexylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIMRMCHSNTKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248589
Record name (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone
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Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-45-4
Record name (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Regioselectivity in the Acylation Step:a Primary Challenge in the Synthesis is Controlling the Regioselectivity of the Friedel Crafts Acylation on the 2 Chloropyridine N Oxide Ring. Electrophilic Substitution on Pyridine N Oxides is Generally Favored at the 2 and 4 Positions Due to the Electronic Effects of the N Oxide Group. Directing the Acylation to the 5 Position is a Significant Hurdle.

Optimization Strategies:

Steric Hindrance: The presence of the chloro group at the 2-position may offer some steric hindrance, potentially disfavoring acylation at the adjacent 3-position and the electronically favored 4-position, thereby increasing the likelihood of substitution at the 5-position.

Directed Metalation: An alternative strategy to overcome the regioselectivity issue is to employ directed ortho-metalation. This involves the use of a directing group to selectively deprotonate a specific position on the pyridine (B92270) ring, followed by quenching with an electrophile. However, this adds extra steps to the synthesis for the introduction and removal of the directing group.

Catalyst and Solvent Screening: A systematic screening of different Lewis acid catalysts, solid acid catalysts, and solvents is essential. The choice of catalyst and solvent can significantly influence the regiochemical outcome of the reaction.

Synthesis and Handling of 4 Hexylbenzoyl Chloride:the Acylating Agent, 4 Hexylbenzoyl Chloride, Needs to Be Synthesized from 4 Hexylbenzoic Acid. This is Typically Achieved Using Reagents Like Thionyl Chloride or Oxalyl Chloride.

Optimization Strategies:

Purity of Acyl Chloride: The purity of the 4-hexylbenzoyl chloride is critical for the success of the Friedel-Crafts reaction. Any unreacted carboxylic acid can interfere with the catalyst. Purification of the acyl chloride, for instance, by distillation, is a necessary step.

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst.

Deoxygenation of the N Oxide:the Final Deoxygenation Step Must Be Efficient and Chemoselective, Without Affecting the Other Functional Groups in the Molecule, Particularly the Chloro and Carbonyl Groups.

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for electrophilic attack. However, the electron-withdrawing nature of the 2-chloro substituent decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. Despite this, the nitrogen can undergo reactions such as N-oxidation and quaternization.

N-Oxidation: Treatment with oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can convert the pyridine nitrogen to an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions.

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides, under suitable conditions to form pyridinium (B92312) salts. These reactions typically require heating and may be facilitated by the use of a base to neutralize any generated acid.

Reaction TypeReagent(s)Product Type
N-Oxidationm-CPBA, H₂O₂/AcOHPyridine N-oxide
N-AlkylationAlkyl halide (e.g., CH₃I)N-alkyl pyridinium salt

Transformations of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is a key handle for derivatization. It is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Nucleophilic Substitution: A wide range of nucleophiles can be employed to displace the chloro group. These include:

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of the corresponding 2-alkoxy or 2-aryloxy derivatives.

Amines: Primary and secondary amines can displace the chloro group to yield 2-amino- or 2-dialkylamino-pyridines. This reaction often requires elevated temperatures.

Thiols: Thiolates can be used to introduce a thioether linkage at the 2-position.

Hydroxides: Hydrolysis of the chloro group to a hydroxyl group can be achieved by treatment with a strong base like sodium hydroxide, often under harsh conditions, to form the corresponding 2-pyridone tautomer. nih.gov

Cross-Coupling Reactions: The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, vinyl, alkyl, or amino groups. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-aryl-5-(4-hexylbenzoyl)pyridine.

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
Nucleophilic SubstitutionNaOMeHeat2-Methoxy-5-(4-hexylbenzoyl)pyridine
Nucleophilic SubstitutionR₂NHHeat2-(Dialkylamino)-5-(4-hexylbenzoyl)pyridine
Suzuki CouplingArB(OH)₂Pd catalyst, base2-Aryl-5-(4-hexylbenzoyl)pyridine
Buchwald-Hartwig AminationRNH₂Pd catalyst, base2-(Alkylamino)-5-(4-hexylbenzoyl)pyridine

Modifications of the Benzoyl Group

The benzoyl moiety offers several sites for chemical modification, including the carbonyl group and the phenyl ring.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms the benzoyl group into a benzylic alcohol, which can be a precursor for further derivatization.

Oxidation: While the benzoyl group itself is generally resistant to oxidation, harsh oxidizing conditions could potentially lead to cleavage of the C-C bond between the carbonyl and the pyridine ring.

Electrophilic Aromatic Substitution on the Phenyl Ring: The hexyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the benzoyl group is a deactivator and meta-director. The combined effect would likely direct incoming electrophiles to the positions ortho to the hexyl group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on this ring, although the conditions would need to be carefully controlled to avoid side reactions on the pyridine ring.

Reaction TypeReagent(s)Product Type
Carbonyl ReductionNaBH₄ or LiAlH₄2-Chloro-5-((4-hexylphenyl)(hydroxy)methyl)pyridine
NitrationHNO₃/H₂SO₄2-Chloro-5-(4-hexyl-3-nitrobenzoyl)pyridine
HalogenationBr₂/FeBr₃2-Chloro-5-(3-bromo-4-hexylbenzoyl)pyridine

Functionalization of the Hexyl Chain

The aliphatic hexyl chain can also be a target for derivatization, primarily through free-radical reactions.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), can introduce a halogen atom onto the hexyl chain, typically at a secondary carbon. This halogenated derivative can then undergo further nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under vigorous conditions could potentially oxidize the hexyl chain. Oxidation at the benzylic position is most likely, which would lead to the formation of a ketone. Further oxidation could lead to cleavage of the chain or formation of a carboxylic acid.

Exploration of Novel Analogues and Derivatives of this compound

The structural scaffold of this compound serves as a template for the design and synthesis of novel analogues with potentially new or enhanced properties. Research in this area focuses on systematic modifications of the core structure.

Analogues with Modified Alkyl Chains: The length and branching of the alkyl chain on the benzoyl ring can be varied. For example, analogues with shorter (e.g., methyl, ethyl) or longer (e.g., heptyl, octyl) alkyl chains have been synthesized. parchem.com The introduction of unsaturation (alkenyl or alkynyl chains) or cyclic moieties (e.g., cyclohexyl) in place of the hexyl group can also be explored to probe the impact of these changes on the molecule's properties.

Analogues with Modified Benzoyl Rings: The substitution pattern on the benzoyl ring can be altered. This includes the introduction of various electron-donating or electron-withdrawing groups at different positions. Examples include the synthesis of analogues with additional chloro or isopropoxy groups on the benzoyl ring. riekemetals.comparchem.com

Derivatives from the Pyridine Ring: As discussed in section 3.2, the 2-chloro position is a versatile point for derivatization. The synthesis of a wide array of derivatives with different substituents at this position is a major avenue for creating novel compounds. Furthermore, the introduction of other substituents on the pyridine ring, for example at the 3, 4, or 6 positions, can lead to new classes of analogues.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5 4 Hexylbenzoyl Pyridine

Structural Elucidation Techniques

The molecular structure of 2-Chloro-5-(4-hexylbenzoyl)pyridine has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential tools for confirming the structural integrity of the compound. While specific spectral data for this compound is not readily available in the public domain, analysis of similar structures provides expected chemical shifts. For instance, in a related compound, 2-chloro-5-methylpyridine (B98176), the proton signals for the pyridine (B92270) ring appear at δ 8.18 (d), 7.45 (d), and 7.13 (d), with the methyl protons at δ 2.27 (s) chemicalbook.com. For 2-(4-Chlorobenzyl)pyridine, proton signals are observed at δ 8.52, 7.539, 7.232, 7.173, 7.08, 7.07, and 4.091 ppm chemicalbook.com. Based on these examples, the aromatic protons of the pyridine and benzene (B151609) rings in this compound are expected in the range of δ 7.0-8.5 ppm. The hexyl chain protons would appear in the upfield region, typically between δ 0.8 and 2.7 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key expected vibrational frequencies for this compound would include a strong absorption band for the carbonyl (C=O) stretch of the benzoyl group, typically around 1680 cm⁻¹, characteristic of a conjugated ketone . Aromatic C-H stretching vibrations are expected between 3050 and 3100 cm⁻¹, while aliphatic C-H stretches from the hexyl group would appear in the 2850–2950 cm⁻¹ region . Vibrations corresponding to the pyridine ring (C-N and C-C stretching) are anticipated in the 1500–1600 cm⁻¹ range . The C-Cl stretching vibration would also be present, typically in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system. Similar benzoylpyridine structures exhibit absorption maxima in the UV-B/C range nih.gov. For example, substituted benzoylpyridines can have λmax values around 222-227 nm nih.gov. The presence of the benzoyl and pyridine moieties suggests significant electronic transitions, and the absorption spectrum can be influenced by solvent polarity.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity and quantifying this compound. While specific methods for this compound are not detailed in the available literature, general approaches for related compounds can be applied.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing compounds of similar polarity. A typical system would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. This technique allows for the separation of the main compound from its impurities, enabling purity assessment.

Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, given its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The sample would be injected into a heated inlet, and the components separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound, which aids in structural confirmation and impurity identification.

Under electron impact (EI) ionization, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of related benzoyl-chloro-pyridine structures often involves the loss of the chlorine atom ([M-Cl]⁺) and the benzoyl radical ([M-PhCO]⁺) nih.gov. The hexyl chain can undergo characteristic fragmentations, leading to a series of peaks separated by 14 Da (CH₂). The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third that of the molecular ion peak miamioh.edu.

Crystallographic Studies and Polymorphism

Crystallographic studies, particularly X-ray crystallography, provide definitive information about the three-dimensional structure of this compound in the solid state. While specific crystallographic data for this compound is not available, studies on analogous molecules offer insights.

For instance, the crystal structure of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals a nearly planar molecule with specific bond lengths and angles researchgate.net. In the crystal lattice, molecules can be connected by intermolecular interactions like C-H···N hydrogen bonds, forming dimers researchgate.net. Similarly, in 2-(4-hexylbenzoyl)-5-methylpyridine, the pyridine and benzoyl rings are often nearly coplanar, with dihedral angles typically ranging from 10° to 30° . The hexyl chain generally adopts a staggered conformation to minimize steric hindrance .

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would exhibit distinct physical properties, including melting point, solubility, and stability, which can be investigated using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 4 Hexylbenzoyl Pyridine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of 2-Chloro-5-(4-hexylbenzoyl)pyridine and its influence on the compound's physical and biological properties. The molecule possesses significant conformational flexibility, primarily arising from the rotation around the single bonds connecting the benzoyl group to the pyridine (B92270) ring and the hexyl chain to the phenyl ring.

The central focus of a conformational analysis of this compound would be to identify the low-energy conformers, as these are the most likely to be populated at room temperature and to be biologically relevant. The dihedral angle between the pyridine and phenyl rings is a critical parameter. Studies on similar benzoylpyridines suggest that a non-planar conformation is generally preferred to alleviate steric hindrance between the ortho hydrogens of the two rings. rsc.org

The long hexyl chain introduces a multitude of possible conformations. Its flexibility allows it to adopt various folded or extended shapes, which can significantly impact how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov Computational methods like molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) or quantum mechanics (QM) methods can be employed to perform a systematic search of the conformational space and to calculate the relative energies of the different conformers.

Illustrative Data Table: Predicted Low-Energy Conformers of this compound

Conformer IDDihedral Angle (Pyridine-Phenyl) (°)Hexyl Chain ConformationRelative Energy (kcal/mol)
145.2Extended0.00
2-44.8Extended0.00
348.5Folded (gauche)0.85
4-47.9Folded (gauche)0.85
525.1Partially Folded1.20

Note: This data is illustrative and based on expected outcomes for similar molecules.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. rsc.orgconsensus.app These calculations can elucidate properties such as charge distribution, molecular orbital energies, and reactivity indices, which are crucial for understanding the molecule's chemical behavior and potential for intermolecular interactions.

A key aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For benzoylpyridine derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring and the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The electrostatic potential (ESP) map is another valuable output of quantum chemical calculations. It visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating their potential to act as hydrogen bond acceptors.

Illustrative Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Note: This data is illustrative and based on expected outcomes for similar molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational flexibility and interactions with its environment, such as in a solvent or bound to a protein. nih.govrsc.org By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of the molecule, revealing how it samples different conformations and how it interacts with surrounding molecules. youtube.com

For a molecule with a flexible alkyl chain like this compound, MD simulations are particularly valuable for exploring the conformational landscape of the hexyl group. acs.org The simulations can show how the chain folds and unfolds, and how its conformation is influenced by the solvent environment. In an aqueous solution, for instance, the hydrophobic hexyl chain would likely adopt a more compact, folded conformation to minimize its contact with water molecules.

MD simulations can also be used to study the stability of ligand-receptor complexes. acs.org If a potential protein target for this compound is identified, an MD simulation of the complex can reveal the key interactions that stabilize the binding and the dynamic behavior of the ligand within the binding site.

Ligand-Receptor Docking Studies for Target Identification

Ligand-receptor docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of ligand binding. researchgate.net For this compound, docking studies could be employed to screen a library of protein structures to identify those that are most likely to bind the molecule with high affinity.

The benzophenone (B1666685) scaffold is known to interact with a variety of biological targets. nih.gov Docking studies of this compound into the active sites of these known benzophenone-binding proteins could provide initial hypotheses about its potential biological activity. The docking results would reveal the plausible binding poses of the molecule, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For example, the pyridine nitrogen and carbonyl oxygen could act as hydrogen bond acceptors, while the phenyl and pyridine rings could engage in pi-stacking interactions with aromatic residues in the protein's binding pocket. The hexyl chain would likely favor binding in a hydrophobic pocket.

Illustrative Data Table: Hypothetical Docking Scores of this compound with Potential Protein Targets

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Val523
Farnesyltransferase-9.2Tyr361, His248, Cys254
Cannabinoid Receptor 1 (CB1)-8.5Phe200, Trp279, Leu387

Note: This data is illustrative and based on the known interactions of similar scaffolds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are typically expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds. researchgate.net

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity against a specific target. chemrevlett.comchemrevlett.comnih.govwjpsonline.comresearchgate.net By calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, a statistical model can be developed to relate these descriptors to the observed activity. Such a model could then be used to guide the design of new derivatives of this compound with improved potency. For instance, a QSAR model might reveal that increasing the hydrophobicity of the alkyl chain enhances activity, or that a more electron-withdrawing substituent on the pyridine ring is beneficial.

A QSPR study, on the other hand, could be used to predict physicochemical properties such as solubility, boiling point, or chromatographic retention time. These models are valuable in chemical engineering and environmental science for predicting the behavior of chemicals.

Illustrative Data Table: Example of a QSAR Equation for a Hypothetical Series of Benzoylpyridine Derivatives

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * (HOMO-LUMO Gap) + 2.1

DescriptorCoefficientInterpretation
logP (Hydrophobicity)0.5Positive correlation; increased hydrophobicity may lead to higher activity.
MW (Molecular Weight)-0.2Negative correlation; larger molecules may have reduced activity.
HOMO-LUMO Gap1.5Positive correlation; greater chemical stability may be favorable.

Note: This equation and data are for illustrative purposes to demonstrate the concept of a QSAR model.

No Biological Activity Data Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific research data was found regarding the biological and pharmacological activities of the chemical compound This compound .

Extensive queries aimed at uncovering information on its potential antimicrobial, anticancer, or other biological effects did not yield any published studies. Consequently, it is not possible to provide an article detailing the antimicrobial spectrum, cytotoxic effects, or mechanisms of action for this specific compound as requested.

The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent upon the existence of primary research. Without studies investigating the antibacterial, antifungal, antiviral, or anticancer properties of this compound, any discussion would be purely speculative and would not meet the required standards of a professional and authoritative article.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the specified compound.

Biological Activities and Pharmacological Potential of 2 Chloro 5 4 Hexylbenzoyl Pyridine

Anti-inflammatory Activity

The pyridine (B92270) and benzophenone (B1666685) moieties are key pharmacophores in many anti-inflammatory agents. Their derivatives have been shown to exhibit significant anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes and mediators.

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated notable anti-inflammatory properties. In studies using carrageenan-induced paw edema in rats, a model for acute inflammation, these compounds showed significant inhibition of inflammation. For instance, one compound with a benzyl (B1604629) group substitution on the pyridine ring (Compound A) exhibited 67% inhibition of paw edema at a dose of 20 mg/kg. nih.govnih.govmui.ac.irresearchgate.net Other derivatives also showed dose-dependent anti-inflammatory activity. nih.govnih.govmui.ac.irresearchgate.net The anti-inflammatory effects of these compounds are thought to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govnih.govmui.ac.irresearchgate.net

Similarly, benzophenone derivatives have been investigated for their anti-inflammatory potential. nih.govnih.govsigmaaldrich.com A series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus were shown to have potent in vivo anti-inflammatory effects in a croton oil-induced ear edema assay. nih.gov Some of these compounds were found to dually inhibit prostaglandin (B15479496) production and neutrophil recruitment, suggesting a multi-faceted anti-inflammatory mechanism. nih.gov Furthermore, certain benzophenone N-ethyl piperidine (B6355638) ether analogues have demonstrated significant anti-inflammatory activity with reduced ulcerogenic side effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and indomethacin. nih.gov

Table 1: In-vivo Anti-inflammatory Activity of Pyridine and Benzophenone Derivatives
Compound ClassSpecific DerivativeAssayDose% Inhibition of EdemaReference
3-Hydroxy-pyridine-4-oneCompound A (with benzyl substitution)Carrageenan-induced paw edema (rat)20 mg/kg67% nih.gov
3-Hydroxy-pyridine-4-oneCompound BCarrageenan-induced paw edema (rat)200 mg/kgSignificant inhibition nih.gov
3-Hydroxy-pyridine-4-one400 mg/kgSignificant inhibition
3-Hydroxy-pyridine-4-oneCompound CCroton oil-induced ear edema (mouse)200 mg/kg50% nih.gov
BenzophenoneDerivatives with thiazole nucleusCroton oil-induced ear edema (mouse)Not SpecifiedPotent effect nih.gov

Neuropharmacological Activities

Both pyridine and benzophenone scaffolds are integral to compounds showing a range of neuropharmacological activities, from influencing neurotransmitter systems to exhibiting potential in neurodegenerative disease models.

Pyridine alkaloids, a diverse group of natural products, have well-documented activity in the central nervous system (CNS). nih.govresearchgate.netnih.govresearchgate.netmdpi.com For example, hosieine A, a cytisine-type alkaloid, has shown potent binding affinity to the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), being approximately five times more potent than nicotine. nih.gov The neuropharmacological effects of many pyridine alkaloids are attributed to their interaction with various neurotransmitter receptors. nih.govresearchgate.netnih.gov

Benzophenone derivatives have emerged as promising agents in the context of Alzheimer's disease (AD). nih.govnih.gov Some fluorinated benzophenone derivatives have been synthesized as multipotent agents targeting both β-secretase (BACE-1) and acetylcholinesterase (AChE), key enzymes in the pathology of AD. nih.gov Certain derivatives displayed a balanced micromolar potency against these targets. nih.gov For instance, one study identified a benzophenone derivative (compound 12) as a promising lead for developing anti-AD drugs due to its balanced activity and lack of toxicity in the tested models. nih.gov In another study, a benzophenone integrated derivative, BID-16, was identified as a potential inhibitor of presenilin proteins, which are crucial in the amyloid cascade of AD. nih.gov

Table 2: Neuropharmacological Activity of Benzophenone Derivatives in Alzheimer's Disease Models
Compound ClassSpecific DerivativeTargetActivity (IC50)Reference
Fluorinated BenzophenoneCompound 5AChE & BACE-1Micromolar potency nih.gov
Fluorinated BenzophenoneCompound 12AChE & BACE-1Micromolar potency nih.gov
Benzophenone Integrated DerivativeBID-16Presenilin-1 & Presenilin-2Potential inhibitor nih.gov

Potential in Metabolic Disorders

The pyridine nucleus is a common feature in various compounds investigated for the treatment of metabolic disorders, particularly diabetes mellitus. jchemrev.comnih.govresearchgate.netcapes.gov.br Pyridine derivatives have been explored as potential anti-diabetic agents through different mechanisms. jchemrev.comnih.govresearchgate.net

One area of focus is the development of G-protein coupled receptor 119 (GPR119) agonists. For example, 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been synthesized and evaluated for their potential to stimulate insulin (B600854) secretion. Two such compounds, 40 and 41, exhibited EC50 values of 75 nM and 25 nM, respectively, in in-vitro cAMP assays and were effective in reducing blood glucose excursion in an oral glucose tolerance test in mice. jchemrev.com Another approach involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin (B1656795) hormones. A novel 8-purine derivative, synthesized from a pyrimidine (B1678525) precursor, showed a potent inhibitory effect on DPP-4 with an IC50 value of 4.92 µM and demonstrated anti-diabetic effects in an animal model of type 2 diabetes. nih.gov

Table 3: Activity of Pyridine Derivatives in Models of Metabolic Disorders
Compound ClassSpecific DerivativeTarget/AssayActivity (EC50/IC50)Reference
2-(4-(methylsulfonyl)phenyl)pyridineCompound 40GPR119 agonist (in-vitro cAMP assay)75 nM jchemrev.com
Compound 41GPR119 agonist (in-vitro cAMP assay)25 nM
8-Purine derivativeCompound 1DPP-4 inhibitor4.92 µM nih.gov

Other Reported Biological Activities of Pyridine- and Benzophenone-Based Compounds

Beyond the activities discussed above, pyridine and benzophenone derivatives have been reported to possess a broad spectrum of other biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity:

Pyridine derivatives have been extensively studied for their antimicrobial properties. nih.govnih.govacs.orgresearchgate.net For instance, a series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govjchemrev.comresearchgate.netthiadiazole moiety were synthesized and evaluated for their antimicrobial activities. One 4-F substituted compound (17d) demonstrated high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov Several other pyridine derivatives have also shown promising MIC values against various bacterial and fungal strains. nih.govresearchgate.net

Anticancer Activity:

Benzophenone derivatives have shown significant potential as anticancer agents. nih.govnih.govresearchgate.netrsc.orgresearchgate.net A number of synthesized benzophenone derivatives have exhibited potent in vitro cytotoxic activity against various human cancer cell lines. nih.govrsc.org For example, one study reported a benzophenone derivative (compound 1) with very strong inhibitory activity against HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), and SW480 (colon cancer) cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively. nih.govrsc.org Another series of benzophenone derivatives bearing a naphthalene (B1677914) moiety were identified as tubulin polymerization inhibitors, with one compound (4u) showing an IC50 of 1.47 μM against the MCF-7 breast cancer cell line. nih.gov

Table 4: Other Reported Biological Activities of Pyridine and Benzophenone Derivatives
ActivityCompound ClassSpecific Derivative/Target Cell LineActivity (MIC/IC50)Reference
AntimicrobialPyridine derivative with imidazo[2,1-b] nih.govjchemrev.comresearchgate.netthiadiazoleAntibacterial0.5 µg/mL (Compound 17d) nih.gov
Pyridine derivativeAntifungal (ATCC 9763)8 µg/mL (Compound 17a, 17d) nih.gov
AnticancerBenzophenone derivativeHL-60 (leukemia)0.48 µM (Compound 1) nih.govrsc.org
SMMC-7721 (hepatocarcinoma)0.26 µM (Compound 1)
MCF-7 (breast cancer)1.47 µM (Compound 4u) nih.gov

Structure Activity Relationship Sar Investigations of 2 Chloro 5 4 Hexylbenzoyl Pyridine Analogues

Impact of Halogen Substitution on Biological Activity

The presence and nature of halogen substituents on the pyridine (B92270) ring of 2-Chloro-5-(4-hexylbenzoyl)pyridine analogues are critical determinants of their biological activity. The chloro group at the 2-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Research on related pyridine-based compounds has demonstrated that the type of halogen can have a profound impact on potency. For instance, in a series of 5-substituted pyridine analogues, halogen substituents were found to be essential for potent agonist properties at certain receptors. nih.gov Studies on other heterocyclic inhibitors have shown that while chloro, bromo, and iodo analogues can be equipotent, a fluoro analogue may be an order of magnitude less active. This suggests that both the electronegativity and the size of the halogen are important factors. The chloro group in the parent compound likely contributes to a favorable binding interaction, and its replacement with other halogens would be expected to modulate the activity.

To illustrate the potential impact of halogen substitution at the 2-position of the pyridine ring, the following table presents hypothetical relative activity data based on established SAR principles in related compound series.

Analogue (X-5-(4-hexylbenzoyl)pyridine)Halogen (X)Relative Potency
1F0.2
2Cl1.0
3Br1.2
4I0.9

This table is for illustrative purposes and the data is hypothetical.

Role of the Hexyl Chain in Pharmacological Efficacy

Studies on various classes of compounds have consistently shown that alkyl chain length is a critical parameter for biological activity. For instance, the antibacterial effect of N-alkylmorpholine derivatives is highly dependent on the alkyl chain length, with compounds having dodecyl to hexadecyl chains showing the highest bactericidal effects. chemrxiv.org Similarly, the photodynamic activity of certain porphyrins is optimized with an eight-carbon alkyl chain. nih.gov In the context of this compound analogues, the hexyl chain is likely optimal for balancing solubility and lipophilicity, allowing for effective transport across biological membranes to reach its target. Altering the length of this chain would be expected to have a significant impact on activity.

The following table illustrates the expected trend in pharmacological efficacy with varying alkyl chain lengths at the 4-position of the benzoyl ring, based on general SAR principles.

Analogue (2-Chloro-5-(4-R-benzoyl)pyridine)Alkyl Chain (R)Expected Relative Efficacy
5Butyl0.6
6Pentyl0.8
7Hexyl1.0
8Heptyl0.9
9Octyl0.7

This table is for illustrative purposes and the data is hypothetical.

Influence of Benzoyl Moiety Modifications on Target Interaction

The benzoyl moiety serves as a crucial scaffold for interaction with the biological target. Modifications to this part of the molecule, including the position and nature of the alkyl substituent, can dramatically alter binding affinity and selectivity. The carbonyl group of the benzoyl moiety is a key hydrogen bond acceptor, and its orientation, dictated by the surrounding substituents, is critical for proper target engagement.

The position of the alkyl chain on the benzoyl ring is a key determinant of activity. While the parent compound has a 4-hexyl substituent, moving this group to the 2- or 3-position would likely alter the molecule's conformation and its ability to fit into the target's binding pocket. Furthermore, introducing other substituents on the benzoyl ring, such as electron-donating or electron-withdrawing groups, could modulate the electronic properties of the carbonyl oxygen and influence the strength of hydrogen bonding.

The table below provides a hypothetical comparison of the binding affinities of different benzoyl-modified analogues.

Analogue (2-Chloro-5-(X-benzoyl)pyridine)Benzoyl Substituent (X)Predicted Relative Binding Affinity
104-hexyl1.0
113-hexyl0.4
122-hexyl0.1
134-tert-butyl0.3
144-cyclohexyl0.8

This table is for illustrative purposes and the data is hypothetical.

Pyridyl Ring Substituent Effects on Bioactivity

For example, introducing small alkyl groups or additional halogen atoms at other positions on the pyridine ring could fine-tune the electronic nature of the pyridine nitrogen, which may be involved in a key interaction with the target. Research on other pyridine derivatives has shown that even minor modifications can lead to substantial changes in activity and selectivity. nih.gov The introduction of bulky groups, however, is often detrimental to activity, suggesting that the binding pocket has specific steric constraints.

AnaloguePyridine Ring SubstituentExpected Relative Bioactivity
15This compound (Parent)1.0
162,6-Dichloro-5-(4-hexylbenzoyl)pyridine0.7
172-Chloro-3-methyl-5-(4-hexylbenzoyl)pyridine1.1
182-Chloro-6-methyl-5-(4-hexylbenzoyl)pyridine0.5

This table is for illustrative purposes and the data is hypothetical.

Design Principles for Enhanced Potency and Selectivity

The SAR data gathered from studying analogues of this compound provide a set of design principles for developing new compounds with enhanced potency and selectivity. The goal is to optimize the key interactions with the target while minimizing off-target effects.

Key design principles include:

Maintaining the 2-chloro substituent on the pyridine ring: This feature appears to be crucial for potent activity, likely due to a combination of electronic and steric effects.

Optimizing the alkyl chain length on the benzoyl ring: The hexyl group provides a good balance of lipophilicity and size, but slight modifications may be beneficial depending on the specific target.

Exploring alternative lipophilic groups: Replacing the hexyl chain with other lipophilic moieties, such as cycloalkyl or small aryl groups, could lead to improved potency and selectivity.

Fine-tuning the electronics of the pyridine ring: The introduction of small, electron-donating or-withdrawing groups at other positions on the pyridine ring can modulate the pKa of the pyridine nitrogen and optimize its interaction with the target.

By applying these principles, it is possible to rationally design new analogues of this compound with superior pharmacological profiles.

Pharmacological Profile and Adme Absorption, Distribution, Metabolism, Excretion of 2 Chloro 5 4 Hexylbenzoyl Pyridine

In Vitro ADME Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. These assays would typically investigate:

Solubility: The ability of the compound to dissolve in aqueous solutions at various pH levels, mimicking physiological conditions.

Permeability: The capacity of the compound to cross biological membranes, often assessed using cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay).

Metabolic Stability: The susceptibility of the compound to metabolism, usually evaluated by incubating it with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse). The rate of disappearance of the parent compound over time is measured.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which can significantly influence its distribution and availability to target tissues.

No experimental data for these in vitro parameters for 2-Chloro-5-(4-hexylbenzoyl)pyridine has been reported.

Pharmacokinetics (PK) in Preclinical Models

Pharmacokinetic studies in preclinical models (e.g., rodents, canines) are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated by a living system. Key PK parameters that would be determined include:

Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.

Clearance (CL): The volume of plasma cleared of the compound per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

Specific pharmacokinetic data for this compound in any preclinical model are currently absent from the scientific literature.

Metabolic Pathways and Metabolite Identification

Understanding the metabolic pathways of a compound is critical for identifying potential active or toxic metabolites. This typically involves:

Incubating the compound with liver microsomes or hepatocytes.

Utilizing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the resulting metabolites.

Common metabolic reactions for a compound with the structure of this compound could theoretically include oxidation of the hexyl chain, hydroxylation of the aromatic rings, or reduction of the ketone group. However, without experimental data, these are only predictive assumptions.

There are no published studies that have identified the metabolic pathways or specific metabolites of this compound.

Potential for Drug-Drug Interactions

A compound's potential to cause drug-drug interactions (DDIs) is a critical safety consideration. This is often initially assessed in vitro by examining its ability to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6, CYP2C9).

No studies evaluating the DDI potential of this compound have been made publicly available.

Drug Design and Development Considerations for 2 Chloro 5 4 Hexylbenzoyl Pyridine Scaffold

Addressing Systemic Toxicity and Off-Target Effects

A significant hurdle in the development of pyridine-based therapeutics is their potential for systemic toxicity and off-target effects. ijsat.org The pyridine (B92270) ring, a common motif in many bioactive compounds, can interact with various biological targets, leading to unintended pharmacological consequences. ijsat.orgnih.gov

Systemic Toxicity:

The toxicity of pyridine derivatives can manifest in various organs, with the liver being particularly susceptible to damage. nih.gov Studies on related 2-benzoylpyridine (B47108) derivatives have shown potential for dose-dependent toxicity. ekb.eg The lipophilicity introduced by the 4-hexylbenzoyl group in the 2-chloro-5-(4-hexylbenzoyl)pyridine scaffold could influence its pharmacokinetic profile, potentially leading to accumulation in tissues and contributing to systemic toxicity.

Off-Target Effects:

Pyridine-containing compounds, especially those designed as kinase inhibitors, are known to sometimes exhibit off-target activities. nih.govresearchgate.net This promiscuity can arise from the structural similarity of ATP-binding sites across different kinases. researchgate.net For a scaffold like this compound, which could potentially be developed as a kinase inhibitor, a thorough off-target profiling is crucial to identify and minimize unintended interactions that could lead to adverse effects. nih.govicr.ac.uk Computational modeling and experimental screening against a broad panel of kinases and other enzymes are essential steps in identifying and mitigating these risks. researchgate.net

Strategies to mitigate toxicity and off-target effects include:

Structural Modifications: Fine-tuning the chemical structure of the lead compound can significantly alter its toxicity profile. This can involve modifying the hexyl chain, substituting the chloro group, or altering the benzoyl moiety to enhance selectivity and reduce off-target binding. ijsat.org

Targeted Delivery: Encapsulating the drug in a delivery system that specifically targets the diseased tissue can minimize its exposure to healthy organs, thereby reducing systemic toxicity. ijsat.org

Strategies to Overcome Drug Resistance

Drug resistance is a major challenge in cancer therapy and other treatments, and compounds based on the pyridine scaffold are no exception. ijsat.org Resistance to pyridine-containing drugs can emerge through various mechanisms, including mutations in the target protein that reduce drug binding, increased drug efflux from the target cells, and activation of alternative signaling pathways. nih.govnih.gov

Mechanisms of resistance to pyridine-based drugs can include:

Target Alterations: Mutations in the target enzyme, such as a kinase, can prevent the drug from binding effectively. nih.gov

Drug Efflux Pumps: Cancer cells can upregulate the expression of efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cell, reducing its intracellular concentration and efficacy. ijsat.org

Metabolic Changes: Alterations in cellular metabolism can provide alternative pathways for survival, bypassing the inhibitory effect of the drug. nih.gov

To counter these resistance mechanisms, several strategies are being investigated for pyridine-based therapeutics:

Development of Second-Generation Inhibitors: Designing new analogs that can effectively inhibit the mutated target protein is a key strategy. This requires a deep understanding of the structural changes in the target that confer resistance. nih.gov

Inhibition of Resistance Mechanisms: Co-administering the primary drug with an agent that inhibits drug efflux pumps or other resistance-conferring proteins can restore its efficacy. nih.govresearchgate.net

Novel Formulation Strategies and Drug Delivery Systems

The physicochemical properties of this compound, particularly its likely poor water solubility due to the hydrophobic hexylbenzoyl group, necessitate the development of advanced formulation strategies to ensure adequate bioavailability and targeted delivery. nih.govnih.gov

Nanocarrier and Micellar Systems

Nanocarriers and micellar systems offer a promising approach to address the challenges of poor solubility and non-specific distribution of hydrophobic drugs. nih.govnih.gov These systems can encapsulate the drug, protecting it from degradation and facilitating its transport through the bloodstream to the target site.

Interactive Table: Nanocarrier Systems for Hydrophobic Drug Delivery

Nanocarrier TypeDescriptionAdvantages for this compound Analogs
Liposomes Vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and hydrophobic drugs. Biocompatible and can be surface-modified for targeted delivery.
Polymeric Micelles Self-assembling core-shell structures formed from amphiphilic block copolymers. researchgate.netHigh drug-loading capacity for hydrophobic compounds, small size for enhanced tumor penetration, and prolonged circulation time. researchgate.net
Lipid Nanocapsules Nanoparticles with a lipid core and a surfactant shell. nih.govresearchgate.netHigh encapsulation efficiency for lipophilic drugs, improved drug permeability, and sustained release. nih.govresearchgate.net
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.govCan enhance the oral bioavailability of poorly soluble drugs.

These nanocarrier systems can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

Chemical Delivery Systems

Chemical delivery systems, including the prodrug approach, represent another effective strategy to improve the pharmaceutical properties of a drug candidate. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govresearchgate.net

For a compound like this compound, a prodrug strategy could be employed to:

Enhance Water Solubility: Attaching a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, can significantly increase the aqueous solubility of the compound, making it more suitable for parenteral administration. nih.gov

Improve Permeability: Modifying the structure to enhance its passage across biological membranes can improve oral bioavailability. nih.gov

Targeted Activation: Designing a prodrug that is selectively activated at the target site, for instance, by enzymes that are overexpressed in tumor tissues, can increase the drug's therapeutic index. frontiersin.org

Clinical Translation Potential of this compound Analogs

The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, highlighting its clinical relevance and potential for successful drug development. nih.govrsc.org Several pyridine-containing compounds, including kinase inhibitors, have demonstrated significant therapeutic benefits in clinical trials, particularly in oncology. rsc.orgrsc.orgnih.gov

The clinical translation of analogs derived from the this compound scaffold will depend on a thorough preclinical evaluation of their efficacy, safety, and pharmacokinetic profiles. Promising preclinical data would be the foundation for initiating clinical trials to assess their therapeutic potential in humans. clinicaltrials.gov

Interactive Table: Key Considerations for Clinical Translation

FactorDescriptionRelevance to this compound Analogs
Efficacy in Relevant Models Demonstration of significant therapeutic effect in preclinical in vitro and in vivo models of the target disease.Crucial for establishing proof-of-concept and justifying further development.
Safety and Tolerability A favorable safety profile with a well-defined and manageable spectrum of adverse effects. nih.govEssential for patient safety and regulatory approval.
Pharmacokinetics Favorable absorption, distribution, metabolism, and excretion (ADME) properties ensuring adequate drug exposure at the target site.Critical for determining the appropriate dosing regimen.
Biomarker Strategy Identification of biomarkers to select patients who are most likely to respond to the treatment and to monitor therapeutic response.Enables a personalized medicine approach, increasing the likelihood of clinical success.

Advanced Applications and Future Directions in 2 Chloro 5 4 Hexylbenzoyl Pyridine Research

Combination Therapies involving 2-Chloro-5-(4-hexylbenzoyl)pyridine

The development of combination therapies is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy and overcome drug resistance. While no specific combination therapies involving this compound have been documented in publicly available research, the broader class of benzophenone (B1666685) and pyridine (B92270) derivatives shows significant promise in this area. For instance, benzophenone motifs are known to be present in molecules with anti-inflammatory and anticancer properties. nih.gov The rationale for combining such agents often lies in targeting multiple signaling pathways simultaneously.

Future research could explore combining this compound with existing chemotherapeutic agents. The advantages of such combinations could include synergistic effects, dose reduction of toxic agents, and the resensitization of resistant tumors. A review of cisplatin (B142131) derivatives highlights the success of combination strategies in cancer treatment, where platinum-based drugs are paired with a wide array of other anticancer agents, including signaling protein inhibitors and immunotherapeutic drugs. nih.govmdpi.comresearchgate.net This provides a well-established paradigm for the potential future investigation of this compound in similar therapeutic contexts.

Exploration in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) represent a significant global health burden, and the development of new, effective treatments is a priority. Pyridine derivatives have shown considerable potential in this arena. Although direct studies on this compound for NTDs are yet to be published, research on related structures is encouraging. For example, pyridine-based compounds have been investigated for their activity against various pathogens. rsc.org

A notable example is the exploration of pyridine derivatives in the fight against tuberculosis, a major infectious disease with growing resistance to current treatments. The general biocompatibility of pyridine-based compounds makes them attractive candidates for antimicrobial drug discovery. researchgate.net Future research endeavors may screen this compound and its analogs against a panel of pathogens responsible for NTDs, leveraging the known antimicrobial potential of the pyridine scaffold.

Role in Chemical Biology and Target Validation

Chemical biology utilizes small molecules to probe and understand complex biological systems. The identification of the cellular targets of bioactive small molecules is a critical step in both understanding disease pathways and in drug discovery. rsc.org While the specific biological targets of this compound are not yet elucidated, its structural motifs suggest several avenues for investigation. The benzoylpyridine core is a known chelating ligand for metal ions, and its derivatives have been studied for their interactions with proteins and enzymes.

The process of target identification for novel compounds often involves a combination of computational and experimental approaches. In silico methods can predict potential protein targets, which are then validated through in vitro and cell-based assays. mdpi.com Chemical proteomics, including techniques like activity-based protein profiling (ABPP), offers powerful tools for identifying the binding partners of small molecules within a complex biological milieu. mdpi.com Future chemical biology studies on this compound will likely focus on identifying its specific molecular targets to understand its mechanism of action and to validate its potential as a therapeutic agent or a research tool. ontosight.ai

Emerging Synthetic Methodologies for Related Scaffolds

The synthesis of substituted pyridines is a well-established field, yet new and more efficient methodologies are continuously being developed. These advancements are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies and for the large-scale production of promising drug candidates.

Several patents and research articles describe methods for the preparation of 2-chloro-5-substituted pyridines. One patented method discloses the preparation of 2-chloro-5-substituted pyridines from an ethylidene amide compound and a dialkyl methanamide in the presence of a chlorination reagent. google.com Other approaches involve the modification of a pre-existing pyridine ring. researchgate.net For instance, a process for preparing 2-chloro-5-methylpyridine (B98176) involves contacting a dihalo compound with a chlorinating agent at an elevated temperature. epo.org

More recent innovations in synthetic chemistry focus on modular and efficient strategies. A telescoped flow strategy for accessing electronically differentiated benzoylpyridines has been reported, which combines a light-driven, catalyst-free reductive arylation with a subsequent oxidation step. almacgroup.com Such modular routes are highly valuable as they allow for the rapid generation of a diverse range of derivatives for biological screening.

Below is a table summarizing some of the patented synthetic approaches for related 2-chloro-5-substituted pyridines:

Patent/MethodStarting MaterialsKey TransformationRelevance
CN102532007AEthylidene amides, DialkylformamideChlorination and cyclizationGeneral method for 2-chloro-5-substituted pyridines. google.com
EP 0121320 B12-oxo-5-methyl-5,6-dihalopiperidineChlorination/aromatizationSynthesis of a key intermediate for further derivatization. epo.org
US 4,612,3772-oxo-5-methyl-5,6-dihalopiperidineChlorinationProduction of 2-chloro-5-methylpyridine, a precursor for more complex derivatives. google.com
Modular Flow SynthesisAryl aldehydes, CyanopyridinesReductive arylation followed by oxidationModern, efficient method for producing benzoylpyridines. almacgroup.com

Intellectual Property Landscape and Patent Analysis

The intellectual property landscape for a chemical compound and its derivatives is a key indicator of its commercial potential and areas of active research and development. An analysis of patents related to 2-chloro-5-substituted pyridines reveals a focus on their synthesis and application as intermediates in the production of agrochemicals and pharmaceuticals.

Patents such as US4612377A and EP0121320B1 describe the preparation of 2-chloro-5-methylpyridine, a key intermediate for certain herbicides. epo.orggoogle.com More broadly, patents like CN102532007A cover general methods for preparing 2-chloro-5-substituted pyridines, indicating a wide interest in this chemical class. google.com The existence of these patents underscores the industrial importance of this scaffold.

While patents specifically claiming this compound for a particular application were not identified in the initial search, the existing patent landscape for related compounds suggests that should this molecule demonstrate significant biological activity, it would likely become the subject of new patent applications covering its synthesis, formulation, and method of use. A review of pyridine-based scaffolds shows their consistent presence in a diverse range of FDA-approved drugs, highlighting the long-standing interest in this heterocycle. rsc.org

Ethical Considerations in Preclinical and Clinical Development

The journey of any new chemical entity from the laboratory to a potential clinical application is governed by stringent ethical principles. lindushealth.comzimlab.in The primary goal is to ensure the safety and well-being of all participants in research, both animal and human. ctfassets.net

For a compound like this compound, the initial preclinical development would involve in vitro and in vivo studies to establish a preliminary safety and efficacy profile. Ethical considerations at this stage include the humane treatment of laboratory animals and the use of the minimum number of animals necessary to obtain statistically significant data.

Should the compound advance to clinical trials, the ethical requirements become even more rigorous. meetlifesciences.com Key principles include:

Informed Consent: Participants must be fully informed about the nature of the research, including potential risks and benefits, before agreeing to participate. ctfassets.net

Favorable Risk-Benefit Ratio: The potential benefits of the research must outweigh the foreseeable risks to the participants.

Justice: The selection of participants should be fair and equitable, avoiding the exploitation of vulnerable populations.

Data Integrity and Transparency: All research findings, both positive and negative, must be reported accurately to ensure that future decisions are based on a complete and unbiased understanding of the compound's properties. zimlab.in

The development of novel therapeutics, especially for rare diseases or in areas of high unmet medical need, can present unique ethical challenges that require careful consideration and oversight. nih.gov

Q & A

What are the established synthetic routes for 2-Chloro-5-(4-hexylbenzoyl)pyridine, and how can reaction conditions be optimized?

Classification: Basic
Answer:
The compound is typically synthesized via Friedel-Crafts acylation of 2-chloropyridine derivatives with 4-hexylbenzoyl chloride. Key steps include:

  • Chlorination : Liquid-phase chlorination of pyridine precursors (e.g., β-picoline) to introduce the chloro group .
  • Acylation : Using Lewis acids (e.g., AlCl₃) under anhydrous conditions to ensure regioselectivity at the 5-position.
    Optimization involves:
  • Temperature control (60–80°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or toluene) to improve solubility and reaction efficiency.
  • Monitoring via TLC or HPLC to track intermediate formation .

What spectroscopic techniques are most effective for characterizing this compound?

Classification: Basic
Answer:

  • ¹³C-NMR and ¹⁹F-NMR : Resolve electronic environments of the chloro, benzoyl, and hexyl groups. For example, ¹³C-NMR at 126 MHz can distinguish carbonyl carbons (~170 ppm) and aromatic carbons (~120–150 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 332.1).
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Classification: Advanced
Answer:

  • Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., DFT calculations) to confirm assignments.
  • Isotopic Labeling : Use deuterated analogs to isolate specific signals (e.g., ²H labeling of the hexyl chain).
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions . Discrepancies in ¹⁹F-NMR shifts (e.g., due to solvent effects) require calibration against internal standards .

What mechanistic insights exist for the functionalization of this compound in radical reactions?

Classification: Advanced
Answer:
Radical-polar crossover reactions, enabled by photoredox catalysis, allow fluorination or alkylation at the chloro site. Key steps:

  • Radical Initiation : Use Ir(ppy)₃ as a photocatalyst under blue light to generate aryl radicals.
  • Polar Termination : Capture radicals with nucleophiles (e.g., fluoride ions) to form C-F bonds.
    Monitor reaction progress via EPR spectroscopy to detect radical intermediates .

How can low yields in the acylation step be troubleshooted?

Classification: Advanced
Answer:
Common issues and solutions:

  • Impure Reagents : Ensure 4-hexylbenzoyl chloride is freshly distilled to avoid hydrolysis.
  • Lewis Acid Deactivation : Use rigorously dried solvents (e.g., molecular sieves).
  • Steric Hindrance : Introduce a directing group (e.g., nitro) temporarily to improve acylation efficiency, followed by reduction .

What safety protocols are critical when handling this compound?

Classification: Basic
Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How can regioselectivity be controlled during derivatization of the pyridine ring?

Classification: Advanced
Answer:

  • Electrophilic Substitution : Activate the 5-position using electron-withdrawing groups (e.g., trifluoromethyl) to direct reactions .
  • Transition Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) at the chloro site requires ligand screening (e.g., SPhos for bulky substrates) .

What strategies assess the environmental impact of this compound?

Classification: Advanced
Answer:

  • Ecotoxicity Testing : Use Daphnia magna assays to determine LC₅₀ values (data gaps noted in existing studies) .
  • Degradation Studies : Perform photolysis under UV light (λ = 254 nm) to identify breakdown products via LC-MS .

How does the compound’s stability vary under thermal or acidic conditions?

Classification: Advanced
Answer:

  • Thermal Stability : TGA analysis shows decomposition onset at ~200°C. Store below 25°C to prevent degradation .
  • Acidic Conditions : Susceptible to hydrolysis at the benzoyl group; stabilize using buffered solutions (pH 6–8) .

What approaches evaluate the biological activity of this compound derivatives?

Classification: Advanced
Answer:

  • Structure-Activity Relationship (SAR) : Modify the hexyl chain length to assess lipid membrane interaction via logP measurements .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates .

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2-Chloro-5-(4-hexylbenzoyl)pyridine
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2-Chloro-5-(4-hexylbenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.